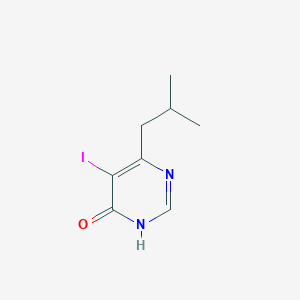

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one

Description

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one (CAS: 1514061-21-2) is a halogenated dihydropyrimidinone derivative characterized by an iodine substituent at position 5 and a 2-methylpropyl (isobutyl) group at position 6 of the heterocyclic core. Dihydropyrimidinones are structurally related to pyrimidines, a class of compounds with broad applications in medicinal chemistry and materials science. The iodine atom and bulky isobutyl group in this compound likely influence its electronic properties, steric accessibility, and lipophilicity compared to non-halogenated or smaller-substituent analogs.

Properties

IUPAC Name |

5-iodo-4-(2-methylpropyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O/c1-5(2)3-6-7(9)8(12)11-4-10-6/h4-5H,3H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFQJUUQBTYHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=O)NC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.

Alkylation: The 2-methylpropyl group is introduced at the 6th position through an alkylation reaction using an appropriate alkyl halide, such as 2-methylpropyl bromide, in the presence of a base like potassium carbonate.

Cyclization: The final step involves the cyclization of the intermediate to form the dihydropyrimidin-4-one core structure. This can be achieved using a suitable cyclizing agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dihydropyrimidin-4-one core.

Cyclization and Ring-Opening: The dihydropyrimidin-4-one core can participate in cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

Oxidation Products: Oxidation can lead to the formation of pyrimidin-4-one derivatives.

Reduction Products: Reduction can yield dihydropyrimidine derivatives with altered oxidation states.

Scientific Research Applications

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the iodine atom and the 2-methylpropyl group influences its binding affinity and specificity. The dihydropyrimidin-4-one core plays a crucial role in its biological activity by interacting with nucleic acids and proteins.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Structure and Reactivity

The substituents at positions 5 and 6 play critical roles in modulating the compound’s physicochemical and biological properties. Key comparisons include:

Halogenation at Position 5

- 5-Bromo derivative : 5-Bromo-3-(2-methylpropyl)-6-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one (CAS: 2137799-15-4, MW: 308.17 g/mol) replaces iodine with bromine, reducing steric hindrance and molecular weight. Bromine’s lower electronegativity may alter electronic interactions in comparison.

Alkyl/Aryl Groups at Position 6

- This substituent is shared with the target compound and the 5-bromo analog .

Physicochemical and Functional Properties

A comparative data table is provided below:

| Compound Name | CAS Number | Position 5 | Position 6 | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|---|

| 5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one | 1514061-21-2 | Iodo | 2-Methylpropyl | C₉H₁₂IN₂O | ~294.12* | High lipophilicity; potential bioactivity |

| 5-Bromo-3-(2-methylpropyl)-6-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one | 2137799-15-4 | Bromo | 2-Methylpropyl + Pyridinyl | C₁₃H₁₄BrN₃O | 308.17 | Heteroaromatic substitution |

| 4-Phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one | Not provided | Ethoxycarbonyl | Phenyl + Methyl | C₁₅H₁₈N₂O₃ | ~274.32 | Electron-withdrawing ester group |

| 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione | Not provided | Methyl | Benzyloxy-functionalized | C₂₉H₃₂N₂O₇ | ~520.58 | High steric bulk; complex solubility |

*Calculated based on molecular formula.

Biological Activity

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidinones, characterized by a pyrimidine ring substituted with iodine and a branched alkyl group. Its molecular formula is C₉H₁₄I N₃O, and it has a molecular weight of approximately 273.13 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects, particularly against resistant strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has shown promise in anticancer research. In cell line studies, it induced apoptosis in cancer cells through the activation of caspase pathways. Notably, it has been tested against breast and colon cancer cell lines with promising results.

Case Study: A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 20 µM over 48 hours.

Anti-inflammatory Effects

In animal models, the compound exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Research Findings:

- Model: Carrageenan-induced paw edema in rats.

- Dosage: Administered at 10 mg/kg body weight.

- Outcome: Significant reduction in paw swelling compared to control groups.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition: It acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis.

- Cell Cycle Arrest: The compound induces cell cycle arrest in the G1 phase in cancer cells, leading to decreased proliferation.

Q & A

Q. What strategies validate the compound’s selectivity across structurally related targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.